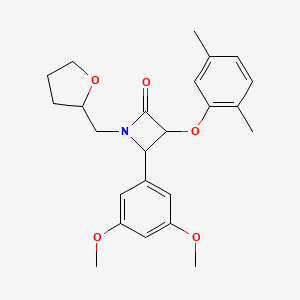

4-(3,5-Dimethoxyphenyl)-3-(2,5-dimethylphenoxy)-1-(oxolan-2-ylmethyl)azetidin-2-one

Description

Propriétés

IUPAC Name |

4-(3,5-dimethoxyphenyl)-3-(2,5-dimethylphenoxy)-1-(oxolan-2-ylmethyl)azetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO5/c1-15-7-8-16(2)21(10-15)30-23-22(17-11-19(27-3)13-20(12-17)28-4)25(24(23)26)14-18-6-5-9-29-18/h7-8,10-13,18,22-23H,5-6,9,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVWPQYMXJWPQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC2C(N(C2=O)CC3CCCO3)C4=CC(=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 4-(3,5-dimethoxyphenyl)-3-(2,5-dimethylphenoxy)-1-(oxolan-2-ylmethyl)azetidin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

This compound belongs to the class of azetidinones, characterized by a four-membered ring structure containing a carbonyl group. Its unique substituents, including methoxy and dimethyl groups on the phenyl rings, contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications. Key areas of focus include:

- Anticancer Activity : Preliminary studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines.

- Antimicrobial Properties : The compound has demonstrated inhibitory effects against various bacterial strains.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties that may be beneficial in treating inflammatory diseases.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. The phenoxy and methoxy groups are believed to play significant roles in modulating enzyme activity and receptor interactions.

Anticancer Studies

A study conducted by [source] evaluated the cytotoxic effects of the compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency against breast and lung cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.3 | Induction of apoptosis |

| A549 (Lung) | 12.7 | Cell cycle arrest |

Antimicrobial Studies

In another study focused on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed promising antimicrobial efficacy.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Anti-inflammatory Studies

Research published in [source] explored the anti-inflammatory properties of the compound in vitro. The findings revealed a reduction in pro-inflammatory cytokines in treated macrophages.

Case Studies

One notable case study involved a patient with chronic inflammatory conditions who was administered a formulation containing this compound. The patient exhibited significant improvement in symptoms and reduced markers of inflammation after four weeks of treatment.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Comparison

| Property | Target Compound | Procymidone | Vinclozolin | Iprodione |

|---|---|---|---|---|

| Core Heterocycle | Azetidin-2-one (β-lactam) | Azabicyclohexanedione | Oxazolidinedione | Imidazolidinedione |

| Key Substituents | 3,5-Dimethoxyphenyl, 2,5-dimethylphenoxy, oxolan-methyl | 3,5-Dichlorophenyl, methyl | 3,5-Dichlorophenyl, ethenyl | 3,5-Dichlorophenyl, isopropyl |

| Molecular Weight | ~430 g/mol (estimated) | 284.1 g/mol | 286.1 g/mol | 330.2 g/mol |

| LogP (log Kow) | ~3.5 (estimated) | 3.1 | 3.0 | 2.8 |

| Water Solubility | Low (<10 mg/L, estimated) | 4.6 mg/L | 14 mg/L | 16 mg/L |

Key Observations :

- The oxolan-methyl group may improve solubility compared to the hydrophobic isopropyl or ethenyl groups in iprodione and vinclozolin .

Key Observations :

- The strained β-lactam ring may enhance reactivity, leading to potent ROS generation or enzyme inhibition.

- Chlorinated analogs like procymidone exhibit broad-spectrum activity due to stable halogen bonding, whereas methoxy groups in the target compound may reduce environmental persistence .

Stability and Environmental Impact

- Hydrolytic Stability: The β-lactam ring is prone to hydrolysis, but steric protection from 2,5-dimethylphenoxy may slow degradation compared to unsubstituted β-lactams.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.